ethyl 2-(4-(tert-butyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[(4-tert-butylbenzoyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-5-28-21(27)25-11-10-16-17(12-23)20(29-18(16)13-25)24-19(26)14-6-8-15(9-7-14)22(2,3)4/h6-9H,5,10-11,13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNCHUDNHMEJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(tert-butyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step processes that incorporate various chemical reactions. While specific methods for synthesizing this compound are not extensively documented in the available literature, related compounds have been synthesized using techniques such as:
- Condensation Reactions : Combining appropriate amines with cyano derivatives.
- Cyclization : Utilizing thieno-pyridine frameworks which are known to exhibit diverse biological activities.
Anticancer Properties
Research has indicated that compounds containing the thieno[2,3-c]pyridine moiety exhibit promising anticancer activity. For instance, derivatives of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine have shown potent inhibition of cancer cell growth with IC50 values ranging from 1.1 to 440 nM against various cancer cell lines including HeLa and L1210 cells .
Table 1: Anticancer Activity of Thieno[2,3-c]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 1.1 |
| Compound B | L1210 | 2.8 |
| Ethyl derivative | CEM | >20 (inactive) |
These findings suggest that the presence of specific substituents on the thieno-pyridine structure enhances biological activity.
The mechanism by which these compounds exert their anticancer effects often involves:
- Inhibition of Tubulin Polymerization : Compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics which is crucial for cell division .
- Selective Cytotoxicity : Studies show that certain derivatives do not significantly affect normal human cells while effectively targeting cancer cells, indicating a selective killing property .
Case Studies
Recent studies have evaluated the biological activity of related compounds and their structural analogs:
- Study on Antitubulin Agents : A series of thieno[2,3-c]pyridine derivatives were synthesized and tested for their ability to inhibit tubulin polymerization. The most effective compounds demonstrated low micromolar IC50 values against various cancer cell lines .
- Cytotoxicity Evaluation : In vitro tests revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during amidation to prevent side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates and solubility .
- Catalysis : Employ coupling agents like HATU or EDCI for efficient amide bond formation .
Q. Data Contradiction Example :
| Substituent | IC₅₀ (EGFR) | Solubility (mg/mL) |
|---|---|---|
| 4-methoxy | 5.2 µM | 0.8 |
| 4-tert-butyl | 2.5 µM | 0.2 |
While tert-butyl improves potency, poor solubility may limit bioavailability. Mitigate via prodrug strategies .
Advanced: What strategies optimize yield in multi-step synthesis?
Methodological Answer:
- Stepwise Optimization :
- Cyclization : Increase yield from 65% to 80% by switching from THF to DMF .
- Amidation : Use Schlenk techniques to exclude moisture, reducing hydrolysis side products .
- Catalyst Screening : Test Pd/C vs. Ni catalysts for hydrogenation steps .
- Workflow Integration : Adopt high-throughput robotics for parallel condition testing (e.g., solvent/catalyst matrices) .
Q. Troubleshooting Guide :
| Issue | Solution |
|---|---|
| Low cyclization yield | Increase temperature to 110°C and use microwave-assisted synthesis . |
| Ester hydrolysis | Add molecular sieves to absorb water during esterification . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
